Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Mechanism of Action
Target of Action
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate belongs to the class of imidazo[1,2-a]pyridine derivatives . These compounds have been widely studied in drug molecules due to their good biological activity . .
Mode of Action
It’s known that the negative potential region of the compound, which is usually related to the lone pair of electronegative atoms, exists in the o1 atom on the carbonyl group . This indicates that this region is more likely to provide electrons, suggesting a possible nucleophilic attack site .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit a wide range of biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by fluorination and esterification . The reaction conditions often include the use of solvents like acetonitrile (MeCN) at room temperature, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antituberculosis agent and other therapeutic applications.
Biological Research: The compound is used in studies related to its biological activity and mechanism of action.
Material Science: Its unique structural properties make it useful in the development of new materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: Similar in structure but with different biological activities.
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate: Another related compound with distinct properties.
Uniqueness
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2/c1-15-9(14)7-8(11)13-4-5(10)2-3-6(13)12-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRWJVWZGHRZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=C(C=CC2=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.